Cefaclor Cefaclor Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.
Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
Cefaclor anhydrous is a Cephalosporin Antibacterial.
Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Brand Name: Vulcanchem
CAS No.: 53994-73-3
VCID: VC21338644
InChI: InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
SMILES:
Molecular Formula: C15H14ClN3O4S
Molecular Weight: 367.8 g/mol

Cefaclor

CAS No.: 53994-73-3

Cat. No.: VC21338644

Molecular Formula: C15H14ClN3O4S

Molecular Weight: 367.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefaclor - 53994-73-3

CAS No. 53994-73-3
Molecular Formula C15H14ClN3O4S
Molecular Weight 367.8 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Standard InChI Key QYIYFLOTGYLRGG-GPCCPHFNSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Appearance White to Light Yellow powder
Melting Point 327 °C

Chemical Properties

Cefaclor possesses distinct chemical characteristics that contribute to its antimicrobial efficacy and pharmacological profile.

Chemical Structure and Identification

Cefaclor is chemically identified by the formula C15H14ClN3O4S with a molecular weight of 367.81 Daltons . Its structural identity is confirmed by the CAS number 53994-73-3 . The molecule contains a beta-lactam ring characteristic of all cephalosporins, with a chlorine atom that distinguishes it from other members of its class.

Physical Properties

The compound demonstrates specific solubility characteristics, with a solubility in DMSO of 18.5 mg/mL (50.30 mM), requiring ultrasonic treatment and warming for complete dissolution . For laboratory storage, it is recommended to keep the compound at -20°C to maintain stability .

Table 1: Key Chemical Properties of Cefaclor

PropertyValue
Chemical FormulaC15H14ClN3O4S
Molecular Weight367.81 Daltons
CAS Number53994-73-3
Solubility in DMSO18.5 mg/mL (50.30 mM)
Storage Condition-20°C

Pharmacokinetics

Cefaclor demonstrates unique pharmacokinetic properties that influence its clinical application across different patient populations and clinical scenarios.

Distribution

Cefaclor has a protein binding rate of approximately 23.5%, which is relatively low compared to many other antibiotics . This low protein binding contributes to its good tissue distribution and penetration into infection sites.

Metabolism and Elimination

Unlike many other drugs, cefaclor undergoes minimal biotransformation in the liver, with approximately 60% to 85% of the drug excreted unchanged in the urine within 8 hours after administration . This characteristic makes it particularly suitable for treating urinary tract infections but necessitates dose adjustments in patients with renal impairment.

Pharmacokinetics in Special Populations

The pharmacokinetic profile of cefaclor varies significantly across different patient populations:

Pediatric Patients

Children demonstrate notably different pharmacokinetics compared to adults. Studies have shown that the AUC in pediatric patients during the fed state was significantly higher compared to that in adults . This finding has important implications for dosing in pediatric populations.

Patients with Renal Impairment

Patients with compromised renal function show altered cefaclor pharmacokinetics. Research indicates that individuals with renal impairment exhibited a Cmax approximately 2.2 times higher than subjects with normal renal function . This significant increase necessitates dosage adjustments to prevent toxicity in this patient population.

Linear Pharmacokinetics

Cefaclor exhibits a linear pharmacokinetic profile, meaning that both the AUC0-t and Cmax increase in a dose-dependent manner . This predictable relationship facilitates precise dosing across different clinical scenarios.

Mechanism of Action

Cell Wall Synthesis Inhibition

Cefaclor exerts its bactericidal effects primarily through inhibition of bacterial cell wall synthesis . Like other beta-lactam antibiotics, it binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis .

Cell Lysis Facilitation

After binding to PBPs and disrupting cell wall synthesis, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It has been suggested that cefaclor may interfere with autolysin inhibitors, further promoting bacterial cell destruction .

Time-Dependent Killing

Cefaclor exhibits time-dependent killing above the minimum inhibitory concentration (MIC < 2 μg/ml), which favors its use in treating infections caused by specific pathogens . This characteristic influences dosing strategies, often requiring more frequent administration rather than higher doses.

Antimicrobial Spectrum

Cefaclor demonstrates effectiveness against a wide range of bacterial pathogens, making it versatile for treating various infections.

Gram-Positive Coverage

In vitro and in vivo clinical studies have demonstrated cefaclor's efficacy against numerous gram-positive aerobes, including:

  • Staphylococci (coagulase-positive, coagulase-negative, and penicillinase-producing strains)

  • Streptococcus pneumoniae

  • Streptococcus pyogenes (group A beta-hemolytic streptococci)

Gram-Negative Coverage

Cefaclor also shows activity against several clinically significant gram-negative organisms:

  • Escherichia coli

  • Haemophilus influenzae (including beta-lactamase-producing ampicillin-resistant strains)

  • Klebsiella species

  • Proteus mirabilis

Clinical Applications

Cefaclor has demonstrated significant clinical efficacy across various infectious conditions.

Respiratory Tract Infections

Cefaclor has shown impressive results in treating respiratory infections. Clinical studies report success rates of 87% for upper respiratory infections and 99% for lower respiratory tract infections . These high efficacy rates make cefaclor a valuable option for conditions such as tonsillitis, rhinosinusitis, and bronchitis .

Ear Infections

With a clinical success rate of 90% for otitis media, cefaclor is particularly valuable in treating ear infections . This high efficacy, combined with its oral administration route, makes it suitable for outpatient management of these common pediatric conditions.

Urinary Tract Infections

Cefaclor has demonstrated satisfactory clinical responses in approximately 80% of urinary tract infections . Its high urinary excretion rate contributes to its effectiveness in treating these infections.

Skin and Skin Structure Infections

For skin and skin structure infections, cefaclor has shown an impressive 96% clinical response rate . This makes it an excellent choice for managing uncomplicated skin infections in outpatient settings.

Drug Interactions

Interaction with Probenecid

Probenecid prolongs serum cefaclor levels by slowing the rate of excretion through competitive inhibition of renal tubular secretion . This interaction may be clinically useful in certain situations but requires careful monitoring.

Interaction with Anticoagulants

Cefaclor may interact with warfarin, leading to prolongation of prothrombin time . Patients on concurrent therapy with these medications should have their coagulation parameters monitored closely.

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